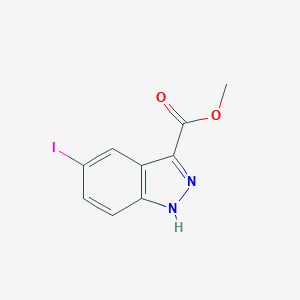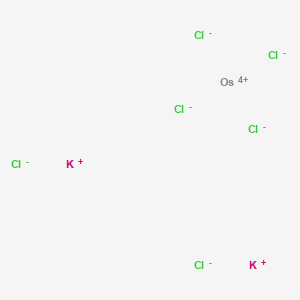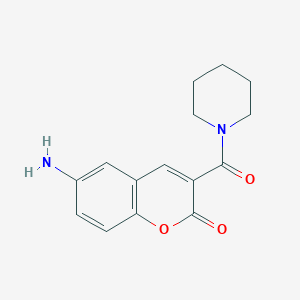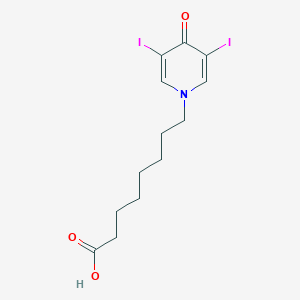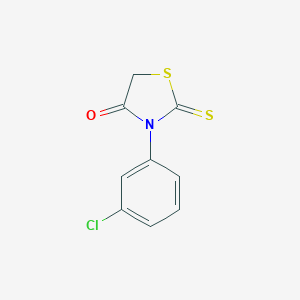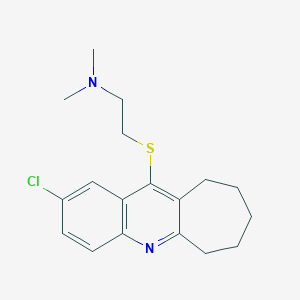![molecular formula C10H10O B092920 Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one CAS No. 15719-09-2](/img/structure/B92920.png)
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one (TDD) is a bicyclic ketone that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. TDD is a versatile compound that exhibits unique properties, making it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one is not fully understood. However, it is believed that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to modulate signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Effets Biochimiques Et Physiologiques
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits antibacterial, antifungal, and antitumor activities. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits anti-inflammatory, analgesic, and antihypertensive activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its versatility, unique properties, and potential applications in various fields. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one can be synthesized using several methods, and it can be used as a starting material for the synthesis of various natural products and bioactive compounds. However, the limitations of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Firstly, further studies are needed to elucidate the mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Secondly, the potential applications of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in medicinal chemistry, material science, and organic synthesis should be explored further. Thirdly, the synthesis of new derivatives of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one should be investigated to improve its solubility and reduce its toxicity. Finally, the potential of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one as a scaffold for the design of new drugs should be explored further.
Méthodes De Synthèse
The synthesis of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the Robinson annulation. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic ring using sodium metal and liquid ammonia. The Robinson annulation involves the reaction between an α,β-unsaturated ketone and a cyclic ketone, leading to the formation of a bicyclic compound.
Applications De Recherche Scientifique
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been investigated for its antibacterial, antifungal, and antitumor properties. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been studied as a potential scaffold for the design of new drugs. In material science, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a starting material for the synthesis of various natural products and bioactive compounds.
Propriétés
Numéro CAS |
15719-09-2 |
|---|---|
Nom du produit |
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one |
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
tricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
InChI |
InChI=1S/C10H10O/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-4,6-8,10H,5H2 |
Clé InChI |
LGIUJDXRMYAWEG-UHFFFAOYSA-N |
SMILES |
C1C2C=CC3C(C3C1=O)C=C2 |
SMILES canonique |
C1C2C=CC3C(C3C1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



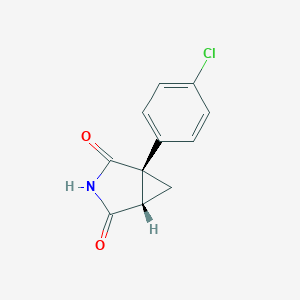
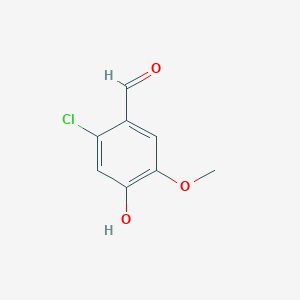
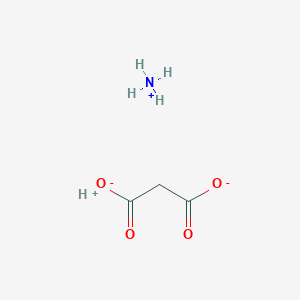
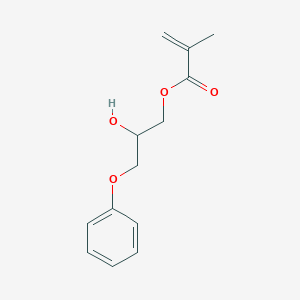
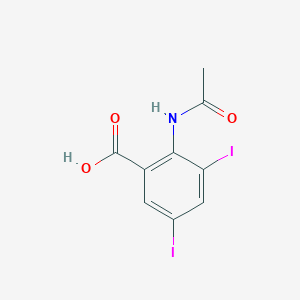
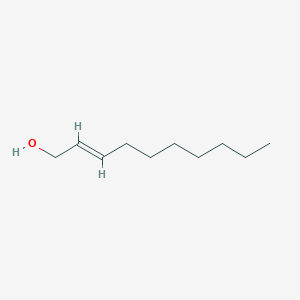
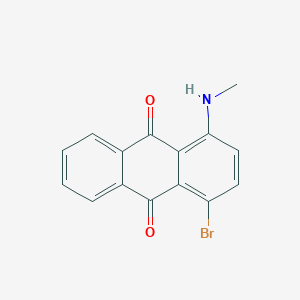
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
